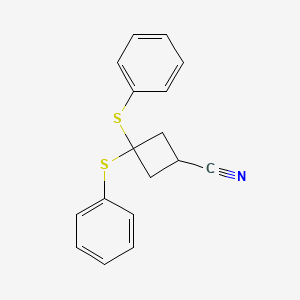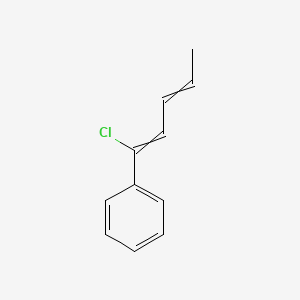
(1-Chloropenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropenta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorinated pentadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropenta-1,3-dien-1-yl)benzene typically involves the chlorination of penta-1,3-diene followed by a coupling reaction with benzene. One common method is the electrophilic aromatic substitution where the chlorinated diene reacts with benzene in the presence of a Lewis acid catalyst . Another approach involves the use of lithiated allylic phosphonates which undergo olefination reactions with aldehydes to yield terminal 1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloropenta-1,3-dien-1-yl)benzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorinated diene to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted benzene derivatives.
Scientific Research Applications
(1-Chloropenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that react further to yield substituted products . Additionally, its conjugated diene structure allows for cycloaddition reactions, forming cyclic compounds through [4+2] cycloaddition mechanisms .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler structure with a single chlorine substituent on the benzene ring.
Penta-1,3-diene: A non-chlorinated diene with similar reactivity.
Benzyl chloride: Contains a benzene ring with a chloromethyl group.
Uniqueness
(1-Chloropenta-1,3-dien-1-yl)benzene is unique due to its combination of a conjugated diene system with a chlorinated benzene ring, offering distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
90137-68-1 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloropenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
InChI Key |
KTHZZLYFAZQOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
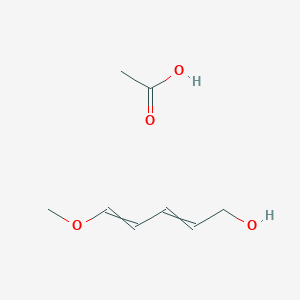


![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
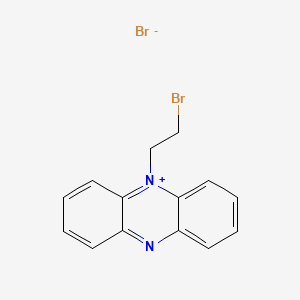
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)

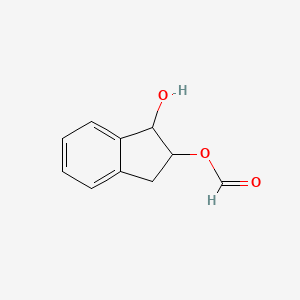
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
